Stannane, dimethylbis(pentafluorophenyl)-
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Overview
Description
. This compound is characterized by the presence of two pentafluorophenyl groups and two methyl groups attached to a central tin atom. It is used as a reagent in various chemical reactions and has applications in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, dimethylbis(pentafluorophenyl)- can be synthesized through the reaction of dimethyltin dichloride with pentafluorophenyl lithium or pentafluorophenyl magnesium bromide . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for stannane, dimethylbis(pentafluorophenyl)- are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, solvent, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Stannane, dimethylbis(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The tin center in the compound can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl and aryl lithium or magnesium reagents.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or halogens can be used to oxidize the tin center.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the tin center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl lithium reagents can yield alkyl-substituted stannanes, while oxidation reactions can produce tin oxides or halides .
Scientific Research Applications
Stannane, dimethylbis(pentafluorophenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent for the selective metathesis of B-Cl to B-C6F5 with minimal competing alkyl exchange.
Biology and Medicine: Organotin compounds, including stannane, dimethylbis(pentafluorophenyl)-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of stannane, dimethylbis(pentafluorophenyl)- involves its ability to act as a Lewis acid, facilitating various chemical reactions. The tin center can coordinate with electron-rich species, promoting nucleophilic substitution and other reactions . The pentafluorophenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyltin dichloride: A precursor used in the synthesis of stannane, dimethylbis(pentafluorophenyl)-.
Tetramethyltin: Another organotin compound with four methyl groups attached to the tin center.
Tributyltin chloride: An organotin compound with three butyl groups and one chloride attached to the tin center.
Uniqueness
Stannane, dimethylbis(pentafluorophenyl)- is unique due to the presence of pentafluorophenyl groups, which provide distinct electronic properties and reactivity compared to other organotin compounds. The electron-withdrawing nature of the pentafluorophenyl groups enhances the compound’s stability and makes it a valuable reagent in selective chemical transformations .
Properties
IUPAC Name |
dimethyl-bis(2,3,4,5,6-pentafluorophenyl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F5.2CH3.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;2*1H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGCVNLAPRZOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F10Sn |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348018 |
Source
|
Record name | Stannane, dimethylbis(pentafluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.89 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801-79-6 |
Source
|
Record name | Stannane, dimethylbis(pentafluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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